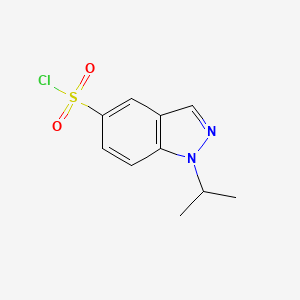
1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride
Vue d'ensemble
Description
1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C10H11ClN2O2S and its molecular weight is 258.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features an indazole core substituted with a sulfonyl chloride group at the 5-position and a propan-2-yl group. This unique structure contributes to its reactivity and biological activity. The sulfonyl chloride group is known for forming covalent bonds with nucleophilic residues in proteins, which can lead to significant biological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonyl chloride can react with nucleophilic sites on enzymes, leading to inhibition of their activity. For example, it has been shown to inhibit various kinases, which play crucial roles in signaling pathways associated with cancer and inflammation.
- Receptor Modulation : The compound may also modulate receptor functions through binding interactions that alter receptor activity. This modulation can impact pathways involved in pain perception and inflammatory responses.
Biological Activity Data
Recent studies have highlighted the potential therapeutic applications of this compound. Below is a summary of findings related to its biological activity:
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| GSK-3β Inhibition | 8 nM | Glycogen synthase kinase 3β | |
| ROCK-1 Inhibition | Not specified | Rho-associated protein kinase 1 | |
| Enzyme Inhibition (General) | Varies | Various enzymes |
Case Studies
- GSK-3β Inhibition : A study demonstrated that this compound exhibits potent inhibitory activity against GSK-3β, a kinase involved in multiple cellular processes including metabolism and cell proliferation. The IC50 value recorded was 8 nM, indicating strong potency .
- In Vitro Studies : Additional in vitro studies assessed the cytotoxicity of the compound across different cell lines. It was found that at concentrations up to 10 µM, the compound did not significantly decrease cell viability, suggesting a favorable therapeutic window .
Comparative Analysis
The structural characteristics of this compound allow for comparisons with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1H-Indazole-5-sulfonamide | Lacks propan-2-yl group | Moderate enzyme inhibition |
| 1-(propan-2-yl)-1H-indazole-3-sulfonamide | Sulfonamide at different position | Different binding affinity |
| 6-methyl-1H-indazole-5-sulfonamide | Contains methyl group | Varies in enzyme selectivity |
Propriétés
IUPAC Name |
1-propan-2-ylindazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBBYNIOICLOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















